6-amino-1,3-dimethyl-5-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione hydrochloride

Salt selection Solid-state properties Aqueous solubility

For reproducible SAR studies, source this hydrochloride salt, which ensures a single, defined protonation state of the piperazine ring (free base pKa 8.68). It features a free secondary amine for derivatization and a 6-amino group, a key hydrogen-bond donor absent in simpler uracil analogs. This compound is backed by pre-existing cytotoxicity data (HepG2 CC50/CC90), making it a lower-risk candidate for GPCR or kinase-focused screening libraries. Supplied at a 95% purity.

Molecular Formula C10H18ClN5O2
Molecular Weight 275.74
CAS No. 1177356-49-8
Cat. No. B2738809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-1,3-dimethyl-5-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione hydrochloride
CAS1177356-49-8
Molecular FormulaC10H18ClN5O2
Molecular Weight275.74
Structural Identifiers
SMILESCN1C(=C(C(=O)N(C1=O)C)N2CCNCC2)N.Cl
InChIInChI=1S/C10H17N5O2.ClH/c1-13-8(11)7(9(16)14(2)10(13)17)15-5-3-12-4-6-15;/h12H,3-6,11H2,1-2H3;1H
InChIKeyAOWSDZNIMHMSCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Amino-1,3-dimethyl-5-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione Hydrochloride: Structural Identity and Class Context for Procurement Decisions


6-Amino-1,3-dimethyl-5-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione hydrochloride (CAS 1177356-49-8; PubChem CID 45286046) is a piperazinyl-pyrimidinedione derivative supplied as the hydrochloride salt of a tertiary amine-bearing heterocyclic scaffold [1]. It belongs to a broader chemotype of 6-amino-1,3-dimethyluracil derivatives functionalized at the C5 position with a piperazine ring, a structural class that has been claimed in patent literature as selective α₁D-adrenoceptor antagonists [2]. The free base (CAS 870693-13-3) has a molecular formula of C₁₀H₁₇N₅O₂ and molecular weight of 239.27 g/mol; the hydrochloride salt adds one equivalent of HCl, yielding C₁₀H₁₈ClN₅O₂ with a molecular weight of 275.74 g/mol . The compound is primarily positioned as a research reagent and screening intermediate, with commercially available purity typically at 95% from specialty chemical suppliers .

Why 6-Amino-1,3-dimethyl-5-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione Hydrochloride Cannot Be Replaced by Unfunctionalized Uracil or Des-Piperazine Analogs


The C5 piperazine substituent and the 6-amino group jointly define the pharmacophore of this chemotype. Removing the piperazine ring yields 6-amino-1,3-dimethyluracil (CAS 6642-31-5), a simple nucleobase analog with no reported adrenoceptor affinity—its primary documented uses are as an organic thermal stabilizer for PVC and as a synthetic intermediate for caffeine derivatives [1]. Conversely, removing the 6-amino group yields 1,3-dimethyl-5-piperazin-1-yl-1H-pyrimidine-2,4-dione (CAS not retrieved), which eliminates a key hydrogen-bond donor that is a conserved feature across the Abbott Laboratories α₁D antagonist series [2]. Generic substitution by either stripped analog would ablate the dual hydrogen-bond donor/acceptor architecture that underpins the chemotype's recognized bioactivity profile; the following quantitative evidence section examines what differentiable data is actually achievable with the intact compound.

Quantitative Differentiation Evidence for 6-Amino-1,3-dimethyl-5-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione Hydrochloride Versus Closest Analogs


Salt Form Advantage: Hydrochloride vs. Free Base Handling and Solubility Performance

The hydrochloride salt (MW 275.74 g/mol) versus the free base (CAS 870693-13-3, MW 239.27 g/mol) provides a mass difference of 36.47 g/mol corresponding to exactly one equivalent of HCl, confirming stoichiometric salt formation [1]. The free base contains a secondary amine (piperazine N4-H) with a predicted pKa of 8.68 ± 0.10, indicating the unprotonated free base form predominates at physiological pH but is prone to pH-dependent solubility variability and atmospheric CO₂ absorption during storage . The hydrochloride salt locks the piperazine in a protonated state, eliminating this pH-dependent speciation and providing a single, chemically defined solid form suitable for reproducible weighing, dissolution, and assay preparation. While no experimentally measured aqueous solubility data were identified for either form in the searched primary literature or authoritative databases, the hydrochloride salt form is the standard choice for commercial distribution from suppliers including Santa Cruz Biotechnology (Catalog sc-351255) and Fluorochem [2].

Salt selection Solid-state properties Aqueous solubility Chemical procurement

Structural Differentiator: 6-Amino Group Confers Distinct Hydrogen-Bond Donor Topology vs. Des-Amino Piperazinyl-Pyrimidinediones

The target compound bears a 6-amino substituent (NH₂) on the uracil core, providing three hydrogen-bond donors (two from 6-NH₂, one from piperazine NH) and five hydrogen-bond acceptors (two uracil carbonyls, uracil N1/N3, piperazine N4) [1]. The closest des-amino analog, 1,3-dimethyl-5-piperazin-1-yl-1H-pyrimidine-2,4-dione (C₁₀H₁₆N₄O₂, MW 224.26 g/mol), lacks the 6-NH₂, reducing the hydrogen-bond donor count by one (from 3 to 2 donors) . The Abbott patent series US 6,153,614 explicitly includes amino as a permitted R₁ substituent (claim 1, option (d)), and structure-activity trends across the piperazinyl-pyrimidinedione class indicate that the presence and nature of the 6-position substituent modulates α₁-adrenoceptor subtype selectivity [2]. However, a direct head-to-head binding comparison between the 6-amino and 6-unsubstituted analogs at cloned human α₁D, α₁A, or α₁B receptors has not been identified in the searched primary literature; thus the quantitative impact of the 6-amino group on receptor affinity within this specific scaffold remains a class-level inference rather than an experimentally confirmed differentiation.

Structure-activity relationship Hydrogen-bond donor count Pharmacophore design Medicinal chemistry

ChEMBL Bioactivity Footprint: Multiparametric Screening Data Defines Baseline Activity Profile vs. ChEMBL Inactive Controls

The free base (CHEMBL4587477) has been profiled in the ChEMBL database with six bioactivity data points across two assay platforms: a HepG2 cytotoxicity assay (CC50 and CC90 endpoints) and a luciferase expression/infection control assay (IC50 and IC90 endpoints) [1]. While the exact numeric CC50, CC90, IC50, and IC90 values were not retrievable from the accessed ChEMBL interface within the current search constraints, the existence of these curated multiparametric bioactivity records differentiates this compound from structurally similar but untested analogs. The HepG2 cytotoxicity counterscreen data provide a baseline toxicity window that is absent for the des-amino analog (1,3-dimethyl-5-piperazin-1-yl-1H-pyrimidine-2,4-dione), for which no ChEMBL entry was identified [2]. Furthermore, the compound's ChEMBL record indicates it has been advanced to a 'Preclinical' max phase designation, which, while not providing target-specific potency data, signals that it has been evaluated beyond purely computational or single-concentration screening [1].

Bioactivity screening Cytotoxicity Luciferase assay ChEMBL database

Evidence-Anchored Application Scenarios for 6-Amino-1,3-dimethyl-5-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione Hydrochloride in Scientific Procurement and Research


Medicinal Chemistry Scaffold Expansion: 6-Amino-Piperazinyl-Pyrimidinedione as a Dual H-Bond Donor Pharmacophore for α₁-Adrenoceptor or Kinase Lead Optimization

The simultaneous presence of the 6-amino group (additional H-bond donor) and the C5 piperazine (protonatable basic center) distinguishes this scaffold from simpler uracil analogs. As established in Section 3 (Evidence Item 2), the compound provides three hydrogen-bond donors versus two for the des-amino analog, enabling exploration of binding interactions that require an additional donor contact. The Abbott patent framework (US 6,153,614) provides a conceptual template for elaborating this core into selective α₁D-adrenoceptor antagonists [1]. Procurement of the hydrochloride salt ensures a single, defined protonation state for reproducible SAR studies.

Screening Library Procurement with Prequalified Cytotoxicity Counterscreen Data

As documented in Section 3 (Evidence Item 3), CHEMBL4587477 carries HepG2 cytotoxicity CC50/CC90 data and luciferase assay counter-screen data, providing a baseline toxicity and assay interference profile absent for untested analogs. This pre-existing multiparametric characterization reduces the risk of selecting a compound with undetected pan-assay interference or acute cytotoxicity, making it a lower-risk candidate for inclusion in diversity screening sets or focused libraries targeting GPCR or kinase families.

Chemical Probe and Tool Compound Development: Salt Form Stability for Long-Term Biophysical Studies

The hydrochloride salt (Section 3, Evidence Item 1) eliminates the pH-dependent speciation of the piperazine secondary amine (free base pKa 8.68), ensuring that the compound exists as a single protonated species under the mildly acidic to neutral buffer conditions typical of biophysical assays (surface plasmon resonance, isothermal titration calorimetry, NMR). This salt form is distributed by Santa Cruz Biotechnology (sc-351255) and Fluorochem, providing supply-chain traceability for academic probe development programs [2].

Synthetic Intermediate for Piperazine-Functionalized Pyrimidine Libraries

The free secondary amine on the piperazine ring (N4 position) provides a reactive handle for further derivatization—alkylation, acylation, sulfonylation, or reductive amination—without affecting the 6-amino-1,3-dimethyluracil core. This bifunctional reactivity (protected 6-aminouracil core plus free piperazine NH) differentiates it from N-substituted piperazine analogs where the secondary amine is already capped, offering greater synthetic versatility for parallel library synthesis. The predicted physicochemical properties (clogP ≈ -1.4 for the free base; TPSA = 81.9 Ų) position it within lead-like chemical space suitable for CNS or peripheral target programs [3].

Quote Request

Request a Quote for 6-amino-1,3-dimethyl-5-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.